molecular formula C8H11ClFN B13039486 (4-Fluoro-3-methylphenyl)methanamine;hydrochloride

(4-Fluoro-3-methylphenyl)methanamine;hydrochloride

Katalognummer: B13039486
Molekulargewicht: 175.63 g/mol
InChI-Schlüssel: KLZASEGEYCONOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-3-methylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H10FN·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methanamine;hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-3-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-3-methylphenyl)methanamine;hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Fluoro-3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Fluoro-4-methylphenyl)methanamine;hydrochloride
  • (4-Fluoro-2-methylphenyl)methanamine
  • (4-Fluorophenyl)methanamine;hydrochloride

Uniqueness

(4-Fluoro-3-methylphenyl)methanamine;hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H11ClFN

Molekulargewicht

175.63 g/mol

IUPAC-Name

(4-fluoro-3-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H

InChI-Schlüssel

KLZASEGEYCONOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.